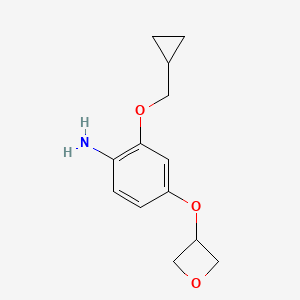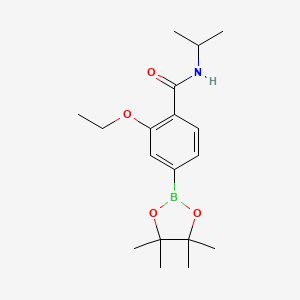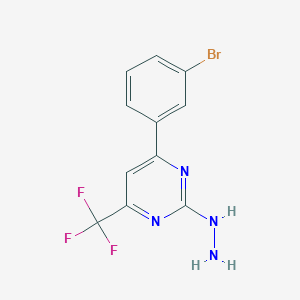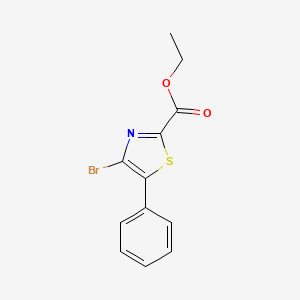![molecular formula C16H18O B13725099 (4'-Isopropyl-[1,1'-biphenyl]-4-yl)methanol](/img/structure/B13725099.png)
(4'-Isopropyl-[1,1'-biphenyl]-4-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4’-Isopropyl-[1,1’-biphenyl]-4-yl)methanol is an organic compound with a complex structure that includes a biphenyl core substituted with an isopropyl group and a methanol group. This compound is part of the larger family of biphenyl derivatives, which are known for their diverse applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4’-Isopropyl-[1,1’-biphenyl]-4-yl)methanol typically involves the Grignard reaction, a well-known method for forming carbon-carbon bonds. In this process, 4-isopropylbiphenyl is reacted with a Grignard reagent, such as methylmagnesium bromide, in an anhydrous ether solvent. The reaction is carried out under inert conditions to prevent the Grignard reagent from reacting with moisture or oxygen .
Industrial Production Methods
Industrial production of (4’-Isopropyl-[1,1’-biphenyl]-4-yl)methanol may involve large-scale Grignard reactions or other catalytic processes that ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and impurities, making the process efficient and cost-effective.
Análisis De Reacciones Químicas
Types of Reactions
(4’-Isopropyl-[1,1’-biphenyl]-4-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products
Oxidation: Formation of 4’-isopropyl-[1,1’-biphenyl]-4-carboxaldehyde.
Reduction: Formation of 4’-isopropyl-[1,1’-biphenyl]-4-ylmethane.
Substitution: Formation of 4’-isopropyl-[1,1’-biphenyl]-4-yl halides or amines.
Aplicaciones Científicas De Investigación
(4’-Isopropyl-[1,1’-biphenyl]-4-yl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of (4’-Isopropyl-[1,1’-biphenyl]-4-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s hydroxyl group can form hydrogen bonds with active sites, influencing the activity of the target molecule. Additionally, the biphenyl core provides hydrophobic interactions that stabilize the compound’s binding to its target .
Comparación Con Compuestos Similares
Similar Compounds
Biphenyl: A simpler structure without the isopropyl and methanol groups.
4-Isopropylbiphenyl: Lacks the methanol group but has the isopropyl substitution.
4’-Hydroxybiphenyl: Contains a hydroxyl group but lacks the isopropyl substitution.
Uniqueness
(4’-Isopropyl-[1,1’-biphenyl]-4-yl)methanol is unique due to its combination of functional groups, which provide a balance of hydrophobic and hydrophilic properties. This makes it versatile for various applications, from chemical synthesis to potential therapeutic uses .
Propiedades
Fórmula molecular |
C16H18O |
|---|---|
Peso molecular |
226.31 g/mol |
Nombre IUPAC |
[4-(4-propan-2-ylphenyl)phenyl]methanol |
InChI |
InChI=1S/C16H18O/c1-12(2)14-7-9-16(10-8-14)15-5-3-13(11-17)4-6-15/h3-10,12,17H,11H2,1-2H3 |
Clave InChI |
VRPDYEAHFGIJNG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=CC=C(C=C1)C2=CC=C(C=C2)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


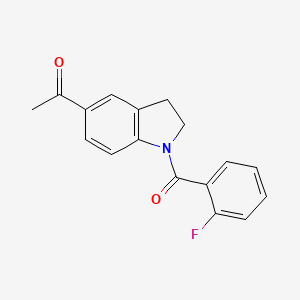
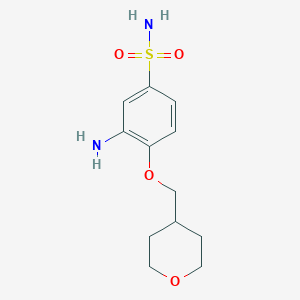
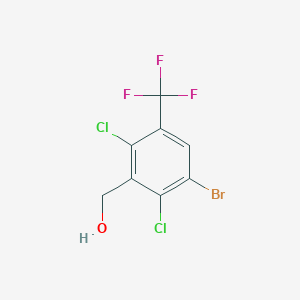
![Cyclopropylmethyl-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester](/img/structure/B13725039.png)

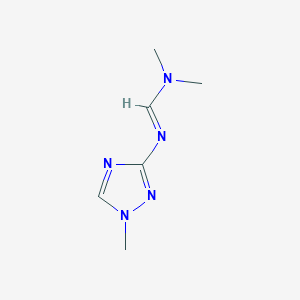

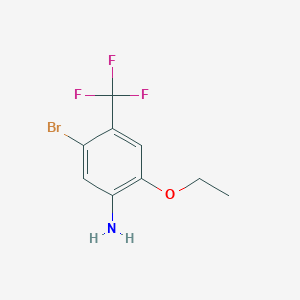
![(E)-1-cyclopropyl-3-[3-[(4-fluorophenyl)methoxy]phenyl]-3-hydroxyprop-2-en-1-one](/img/structure/B13725071.png)
